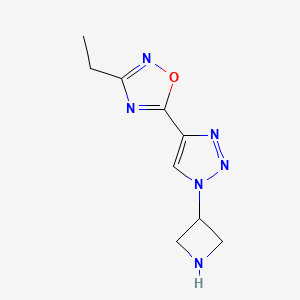

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(azetidin-3-yl)triazol-4-yl]-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSKVYXPJMYHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN(N=N2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O with a molecular weight of 206.21 g/mol. The presence of the azetidine and triazole moieties contributes to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action including:

- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) which are crucial in cancer cell proliferation .

| Compound | Target Enzyme | Mechanism |

|---|---|---|

| This compound | Thymidylate Synthase | Inhibition of DNA synthesis |

| Other 1,3,4-Oxadiazoles | HDAC | Induces apoptosis in cancer cells |

In vitro studies have shown that these compounds can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. The 1,3,4-oxadiazole ring is known for its broad-spectrum antimicrobial activity:

| Activity Type | Pathogen Type | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Antitubercular | Mycobacterium tuberculosis |

Research indicates that derivatives containing the oxadiazole ring can effectively inhibit bacterial growth and show potential as new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole structures have also been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and reduce pain perception in experimental models .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Induces cell cycle arrest at various phases leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells leading to oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological activities of similar compounds:

Study 1: Anticancer Efficacy

A study demonstrated that a related oxadiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through HDAC inhibition .

Study 2: Antimicrobial Testing

In another study, a series of oxadiazole derivatives were tested against multiple bacterial strains. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole frameworks exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The azetidine ring in conjunction with the triazole structure has been linked to anticancer properties. A series of derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. One study reported that certain derivatives showed IC50 values in the micromolar range against HeLa cells . This suggests potential for further development as anticancer agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of triazole-containing compounds. In vivo studies have indicated that these compounds can significantly reduce inflammation markers in animal models of arthritis . This positions them as candidates for developing new anti-inflammatory drugs.

Material Science Applications

Polymer Chemistry

The incorporation of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Polymers modified with this compound exhibited improved tensile strength and thermal degradation temperatures compared to unmodified polymers .

Electrochemical Sensors

The unique electrochemical properties of this compound have led to its application in developing sensors for detecting heavy metals and biomolecules. Studies have shown that films made from this compound can selectively detect lead ions with high sensitivity . This application is particularly relevant in environmental monitoring.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of synthesized triazole derivatives were tested against common pathogens. The results indicated that compounds with the azetidine substituent displayed enhanced antimicrobial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods .

Case Study 2: Cancer Cell Line Testing

A derivative of the compound was tested against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed significant cytotoxic effects with an IC50 value of 15 µM for MCF7 cells, indicating potential as a chemotherapeutic agent .

Comparison with Similar Compounds

3-Methyl vs. 3-Ethyl Oxadiazole Derivatives

The methyl-substituted analog, 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole, shares the same triazole-azetidine moiety but differs in the oxadiazole substituent. Both compounds are discontinued, suggesting challenges in synthesis or stability .

Azetidine vs. Other Nitrogen Heterocycles

Replacing azetidine with pyridine or piperidine (e.g., 5-(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole) alters steric and electronic properties. Azetidine’s smaller ring size and higher ring strain may improve binding to compact enzymatic pockets, as seen in α7 nicotinic acetylcholine receptor (nAChR) ligands like IND8 (5-((quinuclid-3-yl)-1H-1,2,3-triazol-4-yl)-1H-indole) .

Pharmacological Activity

Antitumor Potential

1,3,4-Thiadiazole and thiazole derivatives (e.g., compound 9b in ) exhibit IC50 values of 2.94 µM against HepG2 cells, suggesting that the oxadiazole-triazole scaffold may share similar anticancer mechanisms, such as kinase inhibition or DNA intercalation.

Antifungal and Enzyme Modulation

Triazolo-thiadiazoles with pyrazole substituents () show promise in docking studies against 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme. The azetidine-triazole-oxadiazole system could similarly target fungal enzymes, though experimental validation is required .

Physicochemical and Energetic Properties

Bis-1,2,4-triazole compounds () exhibit lower density (1.6–1.8 g/cm³) and detonation velocity (<8,000 m/s) compared to RDX (1.8 g/cm³, 8,750 m/s).

Tabulated Comparison of Key Compounds

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core in the title compound is a well-studied heterocycle with several established synthetic routes:

Amidoxime and Carboxylic Acid Derivative Cyclization:

The most common method involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids using coupling reagents. This approach was first described by Tiemann and Krüger and has been refined to improve yields and reaction conditions. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can enhance the reaction efficiency. Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P facilitate amidoxime and acid activation to form the oxadiazole ring under mild conditions.1,3-Dipolar Cycloaddition:

Another approach involves 1,3-dipolar cycloaddition between nitriles and nitrile oxides to form the 1,2,4-oxadiazole ring, although this is less common for complex substitutions.Cyclodehydration of Acylhydrazides:

Acylhydrazides can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide reagents (e.g., EDC) to afford 1,2,4-oxadiazoles. Microwave irradiation and solvent-free methods have been developed to improve yields and reduce reaction times.

Synthesis of Azetidin-3-yl Substituted 1,2,3-Triazoles

The azetidine ring, a four-membered nitrogen heterocycle, is typically introduced through:

Nucleophilic Substitution and Ring Closure:

Azetidine derivatives can be synthesized by reacting haloalkyl amines with nucleophiles or via cyclization of amino alcohols or amino halides under basic conditions.Click Chemistry for 1,2,3-Triazole Formation:

The 1,2,3-triazole ring is efficiently constructed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that is regioselective and high yielding. This allows the azetidin-3-yl moiety (bearing an azide or alkyne) to be linked to the triazole ring selectively.Functionalization of Azetidine with Triazole:

The azetidine moiety can be functionalized at the 3-position with a triazole ring via CuAAC by using an azide-functionalized azetidine or an alkyne-functionalized azetidine precursor.

Coupling of the 1,2,4-Oxadiazole with the Azetidinyl-1,2,3-Triazole Moiety

The final assembly of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole involves:

Stepwise or One-Pot Synthesis:

The 1,2,4-oxadiazole ring is first synthesized with a suitable leaving group or functional handle (e.g., halogen or ester) at the 5-position to allow further substitution.Nucleophilic Substitution or Cross-Coupling:

The azetidinyl-1,2,3-triazole fragment is then introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) depending on the functional groups present.Optimization of Reaction Conditions:

Mild bases, solvents like tetrahydrofuran (THF), and controlled temperatures are used to maximize yield and purity. The use of coupling agents and catalysts is optimized to avoid side reactions and degradation of sensitive heterocycles.

Representative Synthetic Scheme (Hypothetical)

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amidoxime + Ethyl acyl chloride | Pyridine, reflux | 3-ethyl-1,2,4-oxadiazole intermediate | 75-85% | Amidoxime cyclization |

| 2 | Azetidin-3-yl azide + Alkyne derivative | Cu(I) catalyst, room temp | 1-(azetidin-3-yl)-1,2,3-triazole | 85-95% | Click chemistry |

| 3 | Oxadiazole intermediate + Azetidinyl-triazole | Base (TEA), THF, 50°C | Target compound | 65-80% | Coupling reaction |

Detailed Research Findings and Notes

Yields and Efficiency:

The amidoxime-acyl chloride cyclization typically affords moderate to high yields (70-90%), but purification challenges exist due to by-products. The use of coupling reagents and catalysts significantly improves yields and reaction times.Eco-Friendly and Scalable Methods:

Recent advancements include microwave-assisted cyclodehydration and electro-oxidative methods for oxadiazole synthesis that reduce reaction times and environmental impact.Regioselectivity and Functional Group Tolerance:

The CuAAC click reaction for triazole formation is highly regioselective, tolerates diverse functional groups, and proceeds under mild conditions, making it ideal for constructing the azetidinyl-triazole moiety.Safety and Handling:

The azetidine ring is strained and sensitive to harsh conditions; thus, mild reaction conditions are preferred in the coupling steps to preserve ring integrity.

Summary Table of Key Preparation Methods

| Synthetic Step | Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole formation | Amidoxime + Acyl chloride/ester | Amidoximes, acyl chlorides, EDC, pyridine | Reflux or room temp, mild base | High yield, straightforward | Purification can be challenging |

| Azetidinyl-1,2,3-triazole synthesis | CuAAC click chemistry | Azide/alkyne precursors, Cu(I) catalyst | Room temp, aqueous or organic solvents | Regioselective, high yield | Requires azide or alkyne functionalization |

| Coupling of fragments | Nucleophilic substitution or cross-coupling | Base (TEA), THF, Pd catalysts if needed | Mild heating | Efficient, versatile | Sensitive to harsh conditions |

Q & A

Q. Basic Research Focus

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Mass Spectrometry : Use HRMS (ESI-TOF) for precise molecular weight confirmation.

- Chromatography : HPLC with a C18 column (λ = 254 nm) to ensure >98% purity .

Advanced Methodological Insight

For trace impurities, employ LC-MS/MS with multiple reaction monitoring (MRM). Assign - COSY and HSQC NMR spectra to resolve overlapping signals, particularly in the azetidine region .

How can synthetic byproducts or regioisomers be minimized during triazole formation?

Basic Research Focus

Optimize CuAAC conditions:

- Use 1–5 mol% Cu(I) iodide in DMF at 60°C.

- Pre-purify azide and alkyne precursors via column chromatography .

Advanced Methodological Insight

For regiochemical control, employ ruthenium catalysts (RuAAC) to favor 1,5-disubstituted triazoles. Characterize regioisomers via NOESY NMR to distinguish between 1,4- and 1,5-substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.